molecular formula C13H11ClFNO2S B11837362 Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11837362
M. Wt: 299.75 g/mol
InChI Key: LWDBVQOLGQQRBO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Biological Activity

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H12ClFNO2S and a molecular weight of approximately 287.75 g/mol, features a thiophene ring along with amino and carboxylate functional groups, which are crucial for its biological interactions and therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural components of thiophene derivatives often contribute to their efficacy against a range of bacterial strains and fungi. For instance, derivatives have been shown to possess antibacterial properties against common pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .

Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives

Compound NameStructure FeaturesMIC (µg/mL)Activity
This compoundThiophene ring, amino groupTBDAntibacterial
4-amino-3-chloro-6-(2-fluorophenyl)pyridine-2-carboxylic acidPyridine ring15.6 - 125Antimicrobial
4-amino-3-chloro-6-(3-chloro-5-fluoro-4-methylthiophen-2-yl)pyridine-2-carboxylic acidPyridine and thiopheneTBDAntitumor

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar thiophene derivatives, which have shown efficacy against various cancer cell lines. The presence of the amino and carboxylate groups enhances the interaction with biological targets involved in cancer progression, making these compounds promising candidates for further development in oncology.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membranes : The lipophilic nature of the thiophene ring may facilitate penetration into microbial membranes, leading to cell lysis.
  • Interference with DNA/RNA Synthesis : Some derivatives have shown the ability to bind to nucleic acids, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of various thiophene derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound exhibited comparable or superior activity compared to traditional antibiotics like ciprofloxacin, particularly against S. aureus and E. coli.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF7). The compound was found to activate caspase pathways, leading to programmed cell death, which is crucial for therapeutic strategies targeting cancer.

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C13H11ClFNO2S/c1-2-18-13(17)10-9(11(14)19-12(10)16)7-5-3-4-6-8(7)15/h3-6H,2,16H2,1H3

InChI Key

LWDBVQOLGQQRBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2F)Cl)N

Origin of Product

United States

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